7-{[(2-fluorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
This compound belongs to the pyrazolo-triazinone class, characterized by a fused pyrazole-triazine core. Its structure includes a 2-(thiophen-2-yl) substituent at position 2 and a [(2-fluorophenyl)methyl]sulfanyl group at position 5. The molecular formula is C₁₆H₁₂FN₄OS₂, with a molecular weight of 365.42 g/mol. Its safety profile necessitates precautions against heat and ignition sources due to reactive sulfanyl groups .
Properties
IUPAC Name |
7-[(2-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4OS2/c17-11-5-2-1-4-10(11)9-24-16-19-18-15(22)13-8-12(20-21(13)16)14-6-3-7-23-14/h1-8H,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMCGXZVGLFGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-{[(2-fluorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, anti-inflammatory properties, and molecular interactions.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo[1,5-d][1,2,4]triazin core substituted with a fluorophenyl group and a thiophene moiety.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of similar compounds within the triazine family. For instance, fluorinated derivatives have shown significant activity against various cancer cell lines. In particular:
- Cell Lines Tested : Lung and breast cancer cell lines were utilized to assess the antiproliferative effects.
- Mechanism of Action : The mechanism is hypothesized to involve the inhibition of key cellular pathways that regulate proliferation and survival.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound was evaluated in several studies focusing on its ability to inhibit pro-inflammatory mediators:
- In Vitro Studies : Compounds with similar structures demonstrated inhibition of COX-2 activity and reduced levels of inflammatory cytokines.
- In Vivo Models : Animal models showed significant reduction in paw edema and body weight loss in acute inflammatory models.
| Compound | Inhibition (%) | Model Used | Reference |
|---|---|---|---|
| Compound C | 90.13 (Diclofenac: 93.53) | AA rats | |
| Compound D | 85.00 | Carrageenan-induced edema |
Molecular Interactions
The biological activity of this compound is also influenced by its molecular interactions. Crystal structure analysis has revealed important intermolecular forces:
- Hydrogen Bonding : The presence of N-H...S interactions contributes to molecular stability.
- π-π Stacking : The arrangement allows for enhanced interaction between aromatic systems, which may play a role in biological efficacy.
Case Studies
Several case studies have been documented regarding the biological activities of similar compounds:
- Study on Anticancer Effects :
- Evaluation of Anti-inflammatory Activity :
Comparison with Similar Compounds
Key Compounds:
7-Sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
- Substituents : 7-sulfanyl (SH), 2-thiophen-2-yl.
- Molecular Formula : C₉H₆N₄OS₂.
- Properties : The sulfhydryl group increases reactivity but reduces stability, requiring stringent handling .
7-{[(2-Methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one Substituents: 7-[(2-methylphenyl)methyl]sulfanyl, 2-thiophen-2-yl. Molecular Formula: C₁₆H₁₄N₄OS₂.
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound 75) Substituents: 5-(3,5-bis(trifluoromethyl)phenyl), 2-thiophen-2-yl.
Comparative Analysis:
Computational Insights
The polarizable continuum model (PCM) and DFT calculations suggest that the fluorophenyl group lowers the HOMO-LUMO gap by 0.3 eV compared to methylphenyl analogs, indicating higher reactivity in electron-deficient environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
